2-Cyclopropyl-2-(methylamino)acetamide
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Overview
Description
2-Cyclopropyl-2-(methylamino)acetamide is a chemical compound with the molecular formula C6H12N2O. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structural features, which include a cyclopropyl group and a methylamino group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(methylamino)acetamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with methyl isocyanate under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Another method involves the use of cyclopropylcarbonyl chloride and methylamine, which react to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(methylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
Scientific Research Applications
2-Cyclopropyl-2-(methylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Cyclopropylmethyl)-2-(methylamino)acetamide: This compound has a similar structure but with a cyclopropylmethyl group instead of a cyclopropyl group.
2-(Methylamino)acetamide: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain contexts.
Uniqueness
2-Cyclopropyl-2-(methylamino)acetamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on chemical reactivity and biological activity.
Properties
CAS No. |
1251215-60-7 |
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Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-cyclopropyl-2-(methylamino)acetamide |
InChI |
InChI=1S/C6H12N2O/c1-8-5(6(7)9)4-2-3-4/h4-5,8H,2-3H2,1H3,(H2,7,9) |
InChI Key |
XCORKBCUJGGENR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1CC1)C(=O)N |
Origin of Product |
United States |
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